chemical properties of 2,5-difluoro-1,4-benzenedicarbonitrile.
chemical properties of 2,5-difluoro-1,4-benzenedicarbonitrile.
An In-depth Technical Guide to 2,5-Difluoro-1,4-Benzenedicarbonitrile: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
2,5-Difluoro-1,4-benzenedicarbonitrile, also known as 2,5-difluoroterephthalonitrile, is a fluorinated aromatic compound of significant interest in advanced materials science and organic synthesis. Its rigid structure, combined with the strong electron-withdrawing properties of its nitrile and fluorine substituents, imparts unique reactivity and makes it a highly valuable precursor. This guide provides a comprehensive overview of its chemical and physical properties, discusses logical synthetic strategies and reactivity patterns, and explores its pivotal role as a building block for sophisticated materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This document is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and field-proven insights.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 2,5-difluoro-1,4-benzenedicarbonitrile is essential for its effective application in research and development. The molecule's symmetry and the presence of electronegative groups define its characteristics.
Physical and Chemical Properties
The compound is typically an off-white to yellow solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1897-49-0 | [1][2] |
| Molecular Formula | C₈H₂F₂N₂ | [3] |
| Molecular Weight | 164.11 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 155-158 °C | [1] |
| Boiling Point | 271.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥98% | [2][4] |
| Storage | Store at room temperature, sealed from light. | [1][2] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 2,5-difluoro-1,4-benzenedicarbonitrile. The expected spectral data are as follows:
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¹H NMR: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The spectrum would show three distinct signals for the carbon atoms: one for the nitrile carbons, one for the carbons bonded to fluorine, and one for the carbons bonded to hydrogen. The carbon signals would be influenced by C-F coupling.
-
¹⁹F NMR: A single signal would be observed for the two equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, sharp absorption around 2230-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch and strong absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F bonds.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 164.0186, corresponding to the exact mass of C₈H₂F₂N₂.[3]
Synthesis and Chemical Reactivity
The strategic placement of functional groups in 2,5-difluoro-1,4-benzenedicarbonitrile governs its synthesis and subsequent chemical transformations.
Plausible Synthetic Pathway
While numerous proprietary methods exist, a logical and scalable synthesis can be conceptualized starting from 1,4-difluorobenzene. This multi-step process leverages well-established aromatic chemistry transformations. The causality behind this choice of pathway is the commercial availability of the starting material and the reliability of the proposed reaction classes.
Caption: Plausible synthetic route to 2,5-difluoro-1,4-benzenedicarbonitrile.
Experimental Protocol: Nitration of 1,4-Difluorobenzene (Conceptual)
This protocol describes the critical first step in the proposed synthesis. The choice of a strong acid medium is essential to generate the nitronium ion (NO₂⁺) electrophile required for aromatic substitution.
-
Reactor Setup: Charge a jacketed glass reactor with concentrated sulfuric acid. Begin cooling to 0-5 °C with constant agitation.
-
Substrate Addition: Slowly add 1,4-difluorobenzene to the sulfuric acid. Ensure the temperature remains below 10 °C.
-
Nitrating Agent: Prepare a nitrating mixture (e.g., potassium nitrate or concentrated nitric acid). Add this mixture portion-wise to the reactor, maintaining the temperature strictly at approximately 5 °C to control the exothermic reaction and prevent over-nitration.[5]
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., Gas Chromatography).
-
Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Isolate the solid product by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. The resulting 2,5-difluoronitrobenzene can be carried forward to the next step.[5]
Core Reactivity
The chemical behavior is dominated by the interplay of its functional groups:
-
Aromatic Ring: The powerful electron-withdrawing effects of two fluorine atoms and two nitrile groups render the benzene ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), where a suitable nucleophile can displace the fluorine atoms under specific conditions.
-
Nitrile Groups: The nitrile (-C≡N) groups are versatile handles for further chemical modification.
-
Hydrolysis: They can be hydrolyzed under acidic or basic conditions to yield 2,5-difluoroterephthalic acid, a dicarboxylic acid linker crucial for MOF synthesis.[6]
-
Coordination Chemistry: The nitrogen lone pair allows the nitrile groups to act as ligands, coordinating directly to metal centers.
-
Cyclization Reactions: Nitriles are key precursors in forming heterocyclic rings, a common strategy in medicinal chemistry.
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Applications in Advanced Materials and Synthesis
The true value of 2,5-difluoro-1,4-benzenedicarbonitrile lies in its application as a rigid, functionalized building block for creating materials with precisely defined structures and properties.
Precursor for Porous Crystalline Frameworks
The compound is a premier starting material for both MOFs and COFs, classes of materials renowned for their high surface area and tunable porosity.[7][8][9]
-
Metal-Organic Frameworks (MOFs): In MOF synthesis, the dinitrile is typically first converted to its dicarboxylate analogue, 2,5-difluoro-1,4-benzenedicarboxylic acid. This molecule then serves as an organic "strut" or "linker" that connects metal-containing nodes (secondary building units) to form a highly ordered, porous, three-dimensional network. The choice of this linker is strategic; its rigidity ensures a stable and predictable framework, while the fluorine atoms can modify the chemical environment within the pores, influencing properties like gas sorption selectivity and catalytic activity.[10][11]
-
Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds. 2,5-Difluoro-1,4-benzenedicarbonitrile can be used as a monomer in polycondensation reactions. For example, it can react with multifunctional amines or phenols to form highly stable, porous 2D or 3D networks.[12][13] The robustness of these frameworks makes them suitable for applications in harsh chemical environments, such as in membranes for molecular separations or as solid-state photocatalysts.[9][14]
Caption: Role as a precursor in MOF and COF synthesis workflows.
Intermediate in Organic Electronics and Pharmaceuticals
-
OLED Intermediates: The compound is listed as an intermediate for Organic Light Emitting Diode (OLED) materials, where highly conjugated and fluorinated molecules are often used to tune electronic properties and enhance device stability.[2]
-
Pharmaceutical Scaffolding: Fluorinated aromatic rings are privileged structures in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity. This dinitrile serves as a versatile platform for constructing more complex drug candidates.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet for 2,5-difluoro-1,4-benzenedicarbonitrile is not publicly detailed, data from the closely related 2,5-difluorobenzonitrile provides a strong basis for handling precautions.[15]
-
GHS Hazard Classification (Inferred):
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[16][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Difluoro-1,4-benzenedicarbonitrile is more than a simple chemical; it is an enabling molecule for innovation in materials science. Its well-defined structure, predictable reactivity, and the strategic placement of fluorine and nitrile functional groups make it an indispensable building block. For researchers in MOF and COF chemistry, it offers a pathway to robust, crystalline materials with tunable properties. For synthetic and medicinal chemists, it provides a valuable scaffold for creating novel compounds. Adherence to rigorous scientific principles and safety protocols will ensure that the full potential of this versatile compound can be realized in developing next-generation technologies.
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